

A Comparative Guide to TRITEC and Hydrofiber Dressings for Advanced Exudate Management

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In the realm of advanced wound care, the effective management of exudate is paramount to facilitating an optimal healing environment. Excessive exudate can lead to maceration of the periwound skin, delayed healing, and an increased risk of infection. Conversely, inadequate moisture can result in desiccation of the wound bed, impeding cellular migration and function. This guide provides an objective comparison of two prominent dressing technologies, **TRITEC** and Hydrofiber, designed to address the challenges of exudate management. While direct comparative studies are limited, this document synthesizes available data on their mechanisms of action, performance characteristics, and the experimental protocols used to evaluate them.

Mechanisms of Action

TRITEC Dressings: Active Fluid Management®

TRITEC dressings employ a proprietary technology known as Active Fluid Management® (AFM®). This system is characterized by a three-part design that utilizes two layers of high-performance fabrics joined by a micro-knit process.[1] This construction creates a dynamic moisture transfer mechanism. The primary function of AFM® is to actively pull excess exudate away from the wound bed and lock it within the dressing's core.[2][3] This process is designed to maintain a moist wound environment conducive to healing while keeping the surrounding periwound skin dry to prevent maceration.[1][2] Some **TRITEC** dressings also incorporate silver ions, which are activated by the body's own sodium to provide broad-spectrum antimicrobial activity.[2][4]

Hydrofiber® Dressings: Gelling and Sequestration

Hydrofiber® technology is composed of soft, non-woven pads or ribbons of sodium carboxymethylcellulose. Upon contact with wound exudate, these fibers rapidly absorb the fluid and transform into a soft, cohesive gel.^[5] This gelling action has several key benefits. Firstly, it locks in wound fluid, including harmful components like bacteria and proteases, preventing their release back into the wound or onto the periwound skin.^{[6][7]} Secondly, the gel conforms intimately to the wound bed, minimizing "dead space" where bacteria can proliferate.^[5] The vertical wicking of fluid into the dressing fibers helps to prevent the lateral spread of exudate, further reducing the risk of maceration.^{[5][7]} Like **TRITEC**, some Hydrofiber dressings are available with ionic silver for antimicrobial efficacy.^[8]

Performance Data

Quantitative, head-to-head comparative data for **TRITEC** and Hydrofiber dressings is not readily available in published literature. The following tables summarize performance characteristics based on available in-vitro and clinical studies, which often compare these dressings to other materials like alginates or foams.

Table 1: Exudate Management Properties

Performance Metric	TRITEC Dressings	Hydrofiber® Dressings	Supporting Evidence
Primary Mechanism	Active Fluid Management® (wicking and moisture transfer)	Gelling and fluid sequestration	[1] [2] [5]
Exudate Handling	Continuously pumps excess exudate away from the wound bed. [9] [10]	Rapidly absorbs and retains exudate within a cohesive gel. [6] [11]	[6] [9] [10] [11]
Maceration Prevention	Aims to keep periwound skin dry. [2] [3]	Prevents lateral spread of fluid to surrounding skin. [5] [7]	[2] [3] [5] [7]
Use Under Compression	Can be used under compression. [2] [12]	Retains fluid under compression. [10]	[2] [10] [12]

Table 2: Clinical and Handling Characteristics

Feature	TRITEC Dressings	Hydrofiber® Dressings	Supporting Evidence
Antimicrobial Version	TRITEC™ Silver (controlled-release silver ions)[2]	AQUACEL® Ag (ionic silver)[8]	[2][8]
Conformability	Conforms readily to the wound.[13]	The gelled dressing conforms closely to the wound topography.[7]	[7][13]
Removal	Generally does not adhere to the wound; can be moistened with saline for easier removal if adherence occurs.[14]	Aids in the removal of non-viable tissue (autolytic debridement) without damaging new tissue.	[14]
Wear Time	Fewer dressing changes may be required.[9][15]	Longer wear time has been demonstrated in clinical evaluations compared to other dressings.[10]	[9][10][15]

Experimental Protocols

The evaluation of wound dressing performance relies on standardized in-vitro and in-vivo testing methodologies. The following section details common experimental protocols relevant to the assessment of exudate management properties.

Exudate Absorption Capacity

Objective: To determine the amount of fluid a dressing can absorb and retain.

Methodology (based on EN 13726-1):[16]

- Sample Preparation: A pre-weighed, sterile sample of the dressing is prepared.

- Immersion: The dressing sample is immersed in a test solution (e.g., "Solution A," a simulated wound fluid) for a specified period (e.g., 30 minutes).[16]
- Drainage: The sample is removed from the solution and allowed to drain for a set time (e.g., 30 seconds) to remove excess, unabsorbed fluid.
- Final Weighing: The saturated dressing is weighed again.
- Calculation: The absorption capacity is calculated as the difference between the final and initial weights, often expressed as grams of fluid per gram of dressing (g/g) or grams per 100 cm² of dressing (g/100cm ²).[11]

Retention Under Pressure: To simulate clinical conditions, particularly under compression therapy, the saturated dressing may be subjected to a standard pressure (e.g., 40 mmHg) for a defined period before the final weighing to assess fluid retention.[10][11]

Moisture Vapor Transmission Rate (MVTR)

Objective: To measure the rate at which water vapor can permeate through the dressing, indicating its breathability.

Methodology (based on ASTM E96 / EN 13726-2):[6][7]

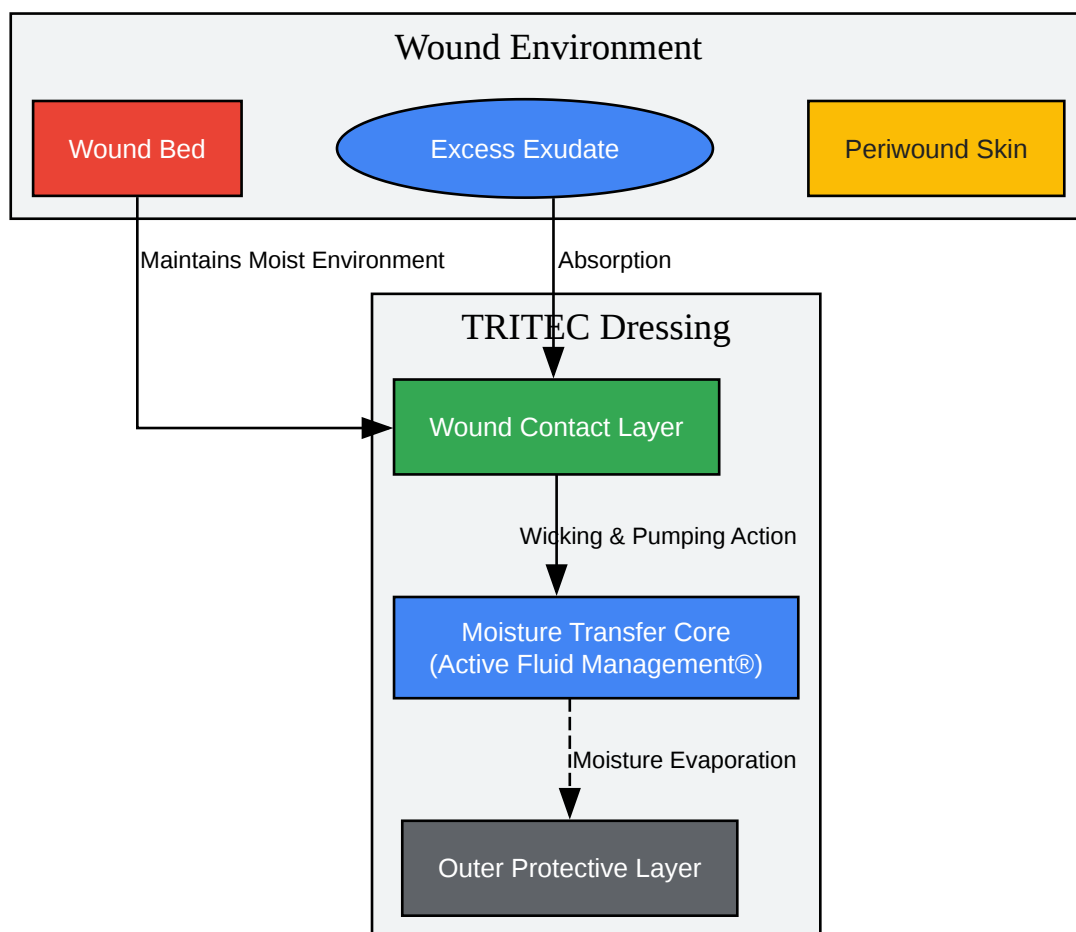
- Test Apparatus: A "Paddington Cup" or similar test cup is used. The cup is filled with a specific volume of distilled water.[7]
- Dressing Application: The dressing is secured over the opening of the cup, creating a seal.
- Incubation: The cup assembly is placed in a controlled environment with a specific temperature (e.g., 37°C) and relative humidity.[5]
- Measurement: The cup is weighed at regular intervals over a set period (e.g., 24 or 48 hours).[17]
- Calculation: The MVTR is calculated from the rate of weight loss (due to water evaporation through the dressing) and is typically expressed in grams per square meter per 24 hours (g/m²/24h).[6][7]

Two primary methods exist:

- Upright Cup Method: The dressing is in contact with water vapor.[7]
- Inverted Cup Method: The dressing is in direct contact with the water, simulating a highly exuding wound.[7]

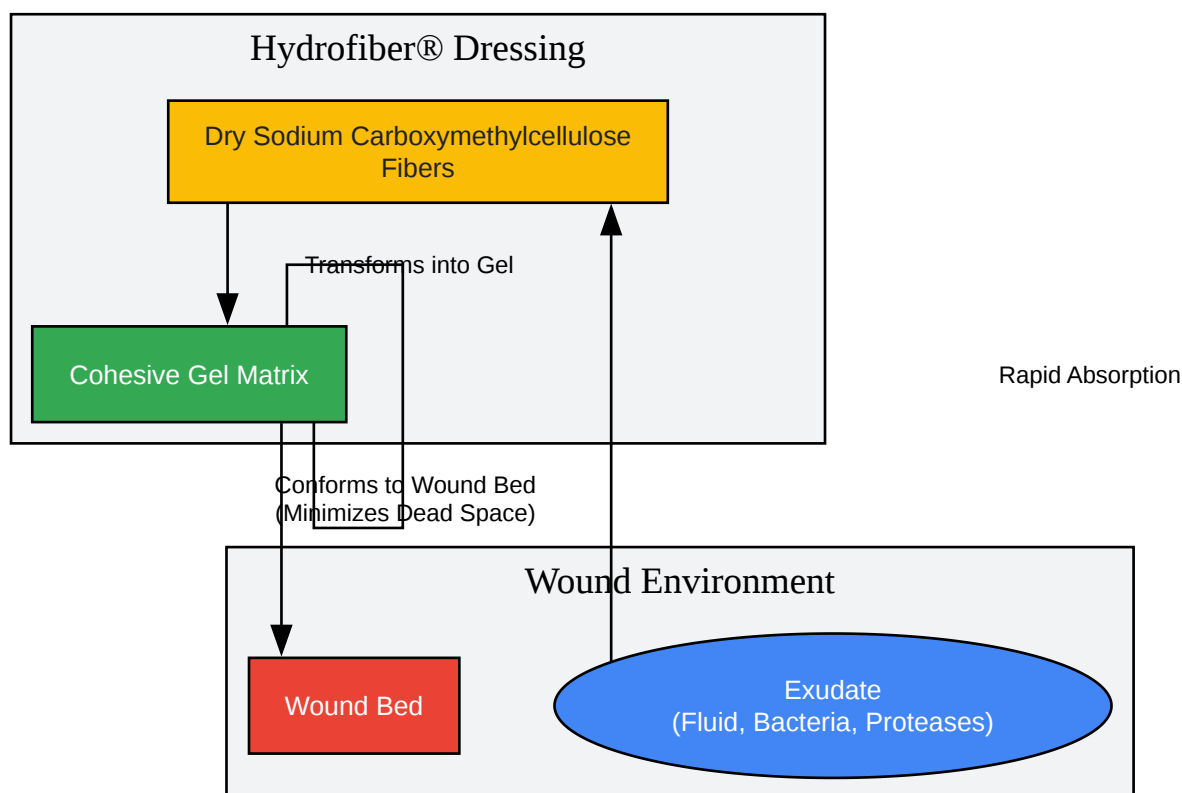
Visualizing the Technologies

To better understand the functional differences between **TRITEC** and Hydrofiber dressings, the following diagrams illustrate their core mechanisms.



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Caption: Mechanism of **TRITEC**'s Active Fluid Management®.



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Caption: Gelling action of Hydrofiber® Technology.

Conclusion

Both **TRITEC** and Hydrofiber dressings represent advanced technologies for managing wound exudate, each with a distinct mechanism of action. **TRITEC's** Active Fluid Management® focuses on the active transport of fluid away from the wound bed, while Hydrofiber® technology relies on the rapid absorption and gelling of exudate to sequester it within the dressing.

The selection of an appropriate dressing should be guided by a thorough assessment of the wound, including the volume and viscosity of the exudate, the condition of the periwound skin, and the overall treatment goals. While this guide provides an overview based on available data, further direct comparative studies are warranted to provide clinicians and researchers with more definitive evidence to guide their selection. The experimental protocols outlined herein provide a framework for such future evaluations.

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References

- 1. Water Vapor Transmission Rate of Human Contact Medical Dressings_News_Link Testing Instruments co. ,Ltd [linktesting.org]
- 2. Testing intelligent wound dressings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Managing wound exudate using a super-absorbent polymer dressing: a 53-patient clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 5. Medical Dressings Water Vapor Permeability Test - Labthink WVTR Tester Manufacturer [water-vapor-transmission-rate.com]
- 6. serigenmed.com [serigenmed.com]
- 7. Comparing test methods for moisture-vapor transmission rate (MVTR) for vascular access transparent semipermeable dressings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The development of a novel technique for predicting the exudate handling properties of modern wound dressings [worldwidewounds.com]
- 9. bruces.lv [bruces.lv]
- 10. woundsinternational.com [woundsinternational.com]
- 11. coloplast.it [coloplast.it]
- 12. milliken.com [milliken.com]
- 13. TRITEC™ [woundsource.com]
- 14. TRITEC™ Silver | Wound Antimicrobial Dressing | Manages Fluid [woundsource.com]
- 15. activeforever.com [activeforever.com]
- 16. woundsinternational.com [woundsinternational.com]
- 17. researchgate.net [researchgate.net]
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